(3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine
Overview
Description
Synthesis Analysis
Several synthetic routes exist for the preparation of this compound. One common approach involves the stereoselective fluorination of a suitable pyrrolidine precursor. The Boc group provides protection during the synthetic steps, ensuring the desired stereochemistry. Detailed synthetic methods can be found in relevant literature .
Scientific Research Applications
Fluorinated Compounds in Drug Development : Fluorinated organic compounds, such as those related to fluoropyrimidines (e.g., 5-fluorouracil), play a crucial role in the development of anticancer agents. Their incorporation into drugs can enhance metabolic stability, bioavailability, and binding affinity towards biological targets (Malet-Martino & Martino, 2002).
BODIPY-Based Materials for Medical and Biological Purposes : The modification and functionalization of BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) derivatives, which share structural similarities with fluorinated pyrrolidines, have seen advances for use in medical diagnostics and treatment, highlighting the importance of fluorinated compounds in bioimaging and therapeutics (Marfin et al., 2017).
Toxicity Evaluation of Fluorinated Agents : A critical evaluation of aminoxyl radicals, which are structurally related to fluorinated pyrrolidines, concluded that these compounds generally possess very low toxicity, indicating the potential for safe use of similarly structured compounds in drug development (Sosnovsky, 1992).
Organic Synthesis and Drug Modification : Research on the metallation of π-deficient heteroaromatic compounds, including those involving fluorine atoms, is crucial for developing new synthetic routes and enhancing drug properties. Such studies can inform the manipulation and functionalization of compounds like (3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine for specific therapeutic applications (Marsais & Quéguiner, 1983).
Mechanism of Action
- By inhibiting MAN2A1, the compound affects glycoprotein processing and influences downstream cellular functions .
- Consequently, altered glycoprotein structures impact cell signaling, immune responses, and other biological processes .
- Cellular effects include altered cell surface receptor expression, impaired immune responses, and potential ER stress due to misfolded proteins .
Target of Action
Mode of Action
Biochemical Pathways
- The affected pathways include:
- The compound disrupts the proper assembly of N-linked glycans on glycoproteins. Misfolded glycoproteins accumulate due to impaired processing, potentially triggering the unfolded protein response (UPR). Altered glycoproteins may affect ligand-receptor interactions and downstream signaling cascades .
Pharmacokinetics
- Information on absorption is not available. Not reported. No data provided. Not specified. Data unavailable. Not determined. Not characterized .
Result of Action
Action Environment
properties
IUPAC Name |
tert-butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5H2,1-3H3/t6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBDFQPHEPDHQW-RQJHMYQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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